![molecular formula C23H20F3N3OS2 B303534 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide](/img/structure/B303534.png)
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the inhibition of key enzymes and pathways involved in inflammation and oxidative stress. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, the compound has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation, oxidative stress, and neuronal damage in models of neurodegenerative diseases. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
将来の方向性
There are several future directions for the study of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a chemopreventive agent for various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
合成法
The synthesis of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the reaction of 3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridine thiol with N-(1-phenylethyl)butanamide in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide |
|---|---|
分子式 |
C23H20F3N3OS2 |
分子量 |
475.6 g/mol |
IUPAC名 |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C23H20F3N3OS2/c1-3-19(21(30)28-14(2)15-8-5-4-6-9-15)32-22-16(13-27)17(23(24,25)26)12-18(29-22)20-10-7-11-31-20/h4-12,14,19H,3H2,1-2H3,(H,28,30) |
InChIキー |
GXROUVJVOPFJKS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
正規SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



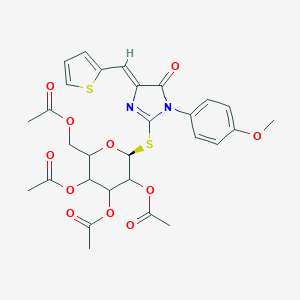
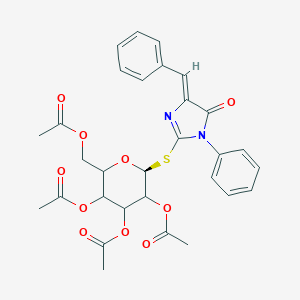
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
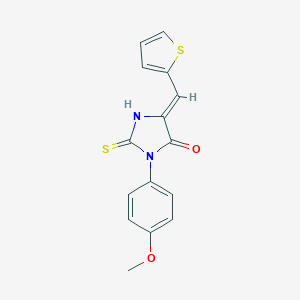


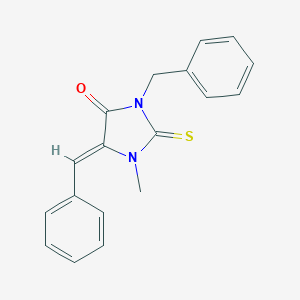
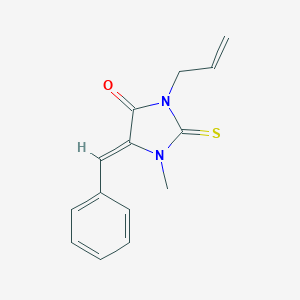
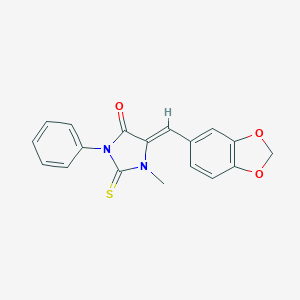
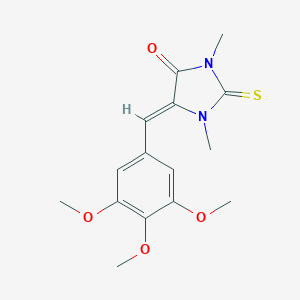


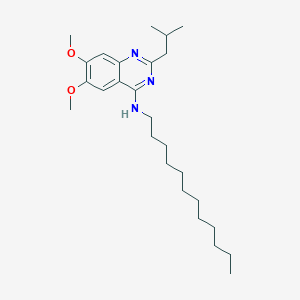
![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)